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molecular formula C9H6N2O3 B3317934 1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one CAS No. 98216-21-8

1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one

Cat. No. B3317934
M. Wt: 190.16 g/mol
InChI Key: NGFITWWVVUSDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04617392

Procedure details

2-Carboethoxyamino-5,6-methylenedioxybenzaldehyde (5.0 g, 21.1 mmoles) was added to a suspension of ammonium acetate (1.63 g, 21.1 mmoles) and ammonium chloride (1.13 g, 21.1 mmoles) in 50 ml of acetic acid. The temperature was slowly raised to 90° C. and held there for 15 hours. The mixture was diluted with one volume of water and then extracted with ethyl acetate, after adjusting the pH to 9 with concentrated ammonium hydroxide. The ethyl acetate layers were evaporated to dryness and the residue was recrystallized first from 10% NH4OH then from methanol to give 250 mg of 5,6-methylenedioxy-2(1H)-quinazolinone (6%), mp >300° C., M+ 190. PG,10
Name
2-Carboethoxyamino-5,6-methylenedioxybenzaldehyde
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:6][C:7]1[CH:14]=[CH:13][C:12]2[O:15][CH2:16][O:17][C:11]=2[C:8]=1[CH:9]=O)(OCC)=[O:2].C([O-])(=O)C.[NH4+:22].[Cl-].[NH4+]>C(O)(=O)C.O>[CH2:16]1[O:15][C:12]2[C:11](=[C:8]3[C:7](=[CH:14][CH:13]=2)[NH:6][C:1](=[O:2])[N:22]=[CH:9]3)[O:17]1 |f:1.2,3.4|

Inputs

Step One
Name
2-Carboethoxyamino-5,6-methylenedioxybenzaldehyde
Quantity
5 g
Type
reactant
Smiles
C(=O)(OCC)NC1=C(C=O)C2=C(C=C1)OCO2
Name
Quantity
1.63 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
1.13 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layers were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized first from 10% NH4OH

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1OC2=C3C=NC(NC3=CC=C2O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 6.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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